molecular formula C16H7Cl3F3N3 B3036079 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile CAS No. 338965-31-4

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile

Cat. No.: B3036079
CAS No.: 338965-31-4
M. Wt: 404.6 g/mol
InChI Key: NPSKQJPKKOHUKE-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile is a complex organic compound characterized by the presence of multiple halogen atoms and nitrile groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the nitrile groups can yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile include:

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl3F3N3/c17-11-2-1-9(12(18)4-11)5-15(7-23,8-24)14-13(19)3-10(6-25-14)16(20,21)22/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSKQJPKKOHUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile

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